Minecoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Breast Cancer Research

Field: Oncology, specifically breast cancer research .

Summary of the Application: Minecoside has been studied for its potential antitumor effects, particularly in the context of breast cancer. Researchers have investigated whether Minecoside can inhibit the STAT3 signaling pathway in MDA‑MB‑231 cells, a type of breast cancer cell .

Methods of Application: In the study, Minecoside was applied to MDA‑MB‑231 cells. The researchers then observed the effects of Minecoside on the STAT3 signaling pathway .

Results or Outcomes: The results revealed that Minecoside inhibited the constitutive STAT3 activation in a dose‑ and time‑dependent manner. It also blocked the nuclear translocation of STAT3 and suppressed STAT3‑DNA binding. In addition, Minecoside downregulated the STAT3‑mediated expression of proteins such as Bcl‑xL, Bcl‑2, CXCR4, VEGF, and cyclin D1. Subsequently, Minecoside promoted the caspase‑dependent apoptosis in MDA‑MB‑231 cells .

Application in Enzyme Inhibition

Field: Biochemistry, specifically enzyme inhibition .

Summary of the Application: Minecoside has been found to exhibit hyaluronidase inhibitory activity. Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix .

Methods of Application: In the study, the inhibitory activity of Minecoside against hyaluronidase was evaluated. The IC50 value, which is the concentration of Minecoside required to inhibit 50% of the hyaluronidase activity, was determined .

Results or Outcomes: Minecoside exhibited a similar or stronger hyaluronidase inhibitory activity than those of the antiallergic medicines disodium cromoglycate, ketotifen fumarate, and tranilast .

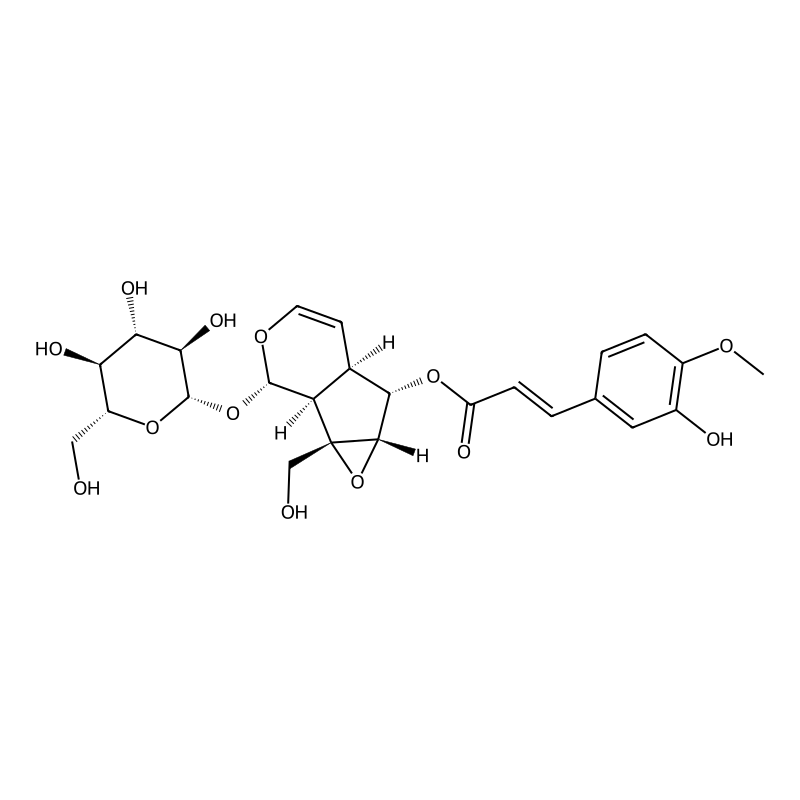

Minecoside is a glycoside compound with the chemical formula C25H30O13. It is primarily extracted from the plant Veronica peregrina L. and has been identified as a significant component contributing to the plant's medicinal properties. The compound features a complex structure that includes multiple sugar moieties attached to a phenolic backbone, which is characteristic of many glycosides.

Minecoside exhibits notable biological activities. Research indicates that it has antitumor effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathway in breast cancer cells (MDA-MB-231) . Additionally, it has been shown to possess antioxidant properties, which contribute to its potential in combating oxidative stress-related diseases . Other studies have suggested anti-inflammatory effects, although further research is needed to fully elucidate these mechanisms .

The synthesis of Minecoside can be achieved through various methods. The most common approach involves extraction from Veronica peregrina L., where the plant material is subjected to solvent extraction techniques using ethanol or methanol. This process typically involves:

- Macromolecular extraction: Plant material is soaked in the solvent to dissolve the glycosides.

- Filtration and concentration: The solution is filtered to remove solid residues and then concentrated under reduced pressure.

- Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate Minecoside from other compounds present in the extract .

Minecoside's applications are primarily in the field of medicine and pharmacology due to its biological activities. It is being investigated for:

- Cancer treatment: As an inhibitor of STAT3, it shows promise in targeting specific cancer pathways.

- Antioxidant supplements: Its ability to scavenge free radicals makes it a candidate for dietary supplements aimed at reducing oxidative stress.

- Anti-inflammatory therapies: Potential use in formulations targeting inflammatory diseases .

Minecoside shares structural similarities with other glycosides and phenolic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Biological Activity | Source |

|---|---|---|---|

| Minecoside | C25H30O13 | Antitumor, antioxidant | Veronica peregrina L. |

| Quercetin | C15H10O7 | Antioxidant, anti-inflammatory | Various plants |

| Rutin | C27H30O16 | Antioxidant, anti-inflammatory | Buckwheat, citrus fruits |

| Kaempferol | C15H10O6 | Antioxidant, anticancer | Various plants |

Uniqueness of Minecoside: Unlike many other glycosides, Minecoside specifically targets the STAT3 pathway, making it a unique candidate for cancer therapy. Its complex structure contributes to its diverse biological activities compared to simpler flavonoids like quercetin or rutin.

XLogP3

Appearance

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant